

The Strategic Utility of 2-Bromo-4-hydroxynicotinic Acid in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Bromo-4-hydroxynicotinic acid

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An In-depth Technical Guide for Drug Discovery Professionals

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, substituted nicotinic acids represent a privileged class, lending themselves to a wide array of chemical modifications. This guide focuses on a particularly valuable, yet underexplored, member of this family: **2-Bromo-4-hydroxynicotinic acid**. As a trifunctional scaffold, it offers medicinal chemists a powerful platform for generating molecular diversity and accessing novel chemical space, particularly in the burgeoning field of targeted protein degradation. This document serves as a technical primer for researchers, scientists, and drug development professionals, elucidating the core properties, reactivity, and strategic applications of this versatile intermediate.

Core Physicochemical & Structural Characteristics

2-Bromo-4-hydroxynicotinic acid is a solid organic compound whose value lies in the specific arrangement of its functional groups on the pyridine ring.^[1] The interplay between the carboxylic acid, the hydroxyl group, and the strategically placed bromine atom dictates its reactivity and utility.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ BrNO ₃	[1][2]
Molecular Weight	218.00 g/mol	[1][2]
CAS Number	1150561-81-1	[2]
Appearance	Solid	[1]
Classification	Organic Intermediate, Protein Degradation Building Block	[2]

Synthesis & Chemical Reactivity

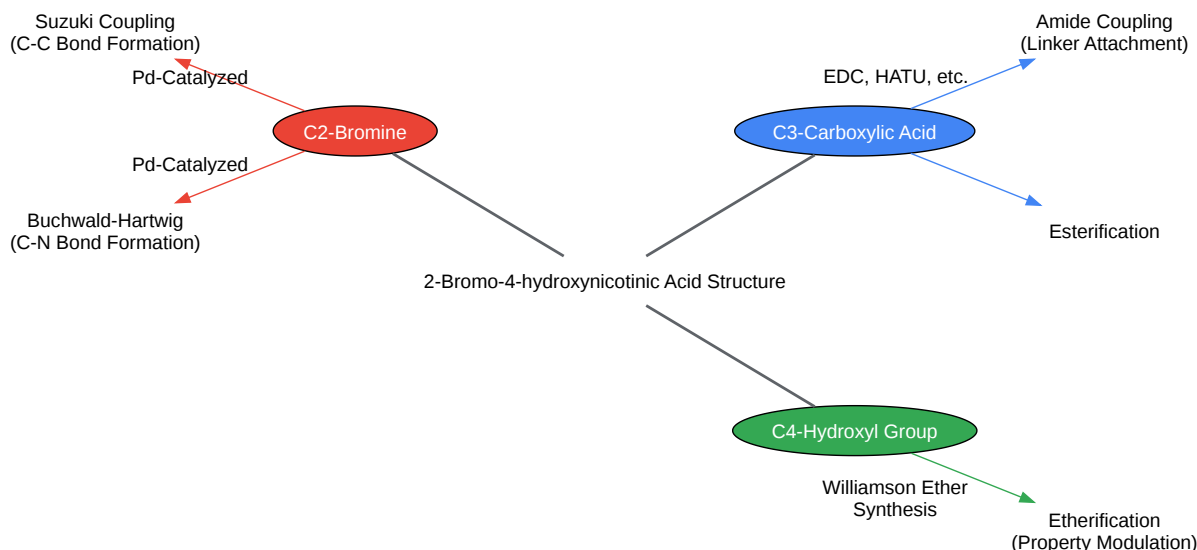
While a specific, peer-reviewed synthesis for **2-bromo-4-hydroxynicotinic acid** is not readily available in public literature, its preparation can be logically inferred from established pyridine chemistry. A plausible and efficient route involves the direct electrophilic bromination of 4-hydroxynicotinic acid. This approach is analogous to the synthesis of related isomers, such as 5-bromo-6-hydroxynicotinic acid from 6-hydroxynicotinic acid.[3] The electron-donating hydroxyl group at the 4-position activates the pyridine ring towards electrophilic substitution, directing the incoming bromine to the C2 or C6 position. Steric hindrance and electronic factors would then influence the regioselectivity of the reaction.

The true synthetic power of this molecule is unlocked through the differential reactivity of its three functional groups. This trifunctionality allows for orthogonal chemical modifications, a highly desirable trait in library synthesis and lead optimization.

- **C2-Bromine Atom:** This is the primary handle for introducing molecular complexity. The bromine atom on the electron-deficient pyridine ring is an excellent leaving group for transition metal-catalyzed cross-coupling reactions.[4] This enables the facile formation of C-C, C-N, and C-O bonds, most notably via the Suzuki-Miyaura coupling to introduce new aryl or heteroaryl moieties.[5][6]
- **C3-Carboxylic Acid:** The carboxylic acid group is a versatile functional handle. It can be readily converted into amides, esters, or other derivatives through standard coupling chemistry.[7] This position is ideal for attaching linkers or pharmacophores that can modulate

solubility, engage with specific receptor pockets, or serve as attachment points for E3 ligase ligands in PROTACs.

- **C4-Hydroxyl Group:** The hydroxyl group can be alkylated to form ethers or acylated to form esters. This site offers another vector for chemical diversification, allowing for fine-tuning of physicochemical properties like lipophilicity and hydrogen bonding capacity.



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Caption: Reactivity map of **2-Bromo-4-hydroxynicotinic acid**.

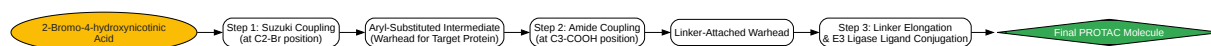
Strategic Applications in Drug Discovery

The utility of **2-Bromo-4-hydroxynicotinic acid** extends across several therapeutic areas, primarily driven by its role as a versatile scaffold for building more complex and potent molecules.

Core Scaffold for Targeted Protein Degradation (PROTACs)

Perhaps the most compelling application of this molecule is its use as a "Protein Degradation Building Block".^[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome.^[8] A PROTAC consists of three components: a warhead that binds the target protein, a ligand for an E3 ligase (e.g., VHL or Cereblon), and a linker connecting the two.^[9]

2-Bromo-4-hydroxynicotinic acid is an ideal starting point for constructing the central linker and warhead portion of a PROTAC. The synthetic workflow involves a logical sequence of reactions leveraging its orthogonal reactivity.



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Caption: General workflow for PROTAC synthesis.

This modular approach allows for the rapid generation of a library of PROTACs where the warhead, linker length, and linker attachment point can be systematically varied to optimize for ternary complex formation and degradation efficiency.^[8]

Scaffolding for Enzyme Inhibitors

Derivatives of substituted nicotinic acids have shown potent inhibitory activity against a range of enzymes. The 2-bromo-4-hydroxy scaffold provides a robust starting point for developing inhibitors for various target classes.

Target Class	Example(s) from Related Scaffolds	Therapeutic Area	Source(s)
Kinases	VEGFR-2, BTK, PI3Kδ	Oncology, Inflammation	[10] [11]
Poly(ADP-ribose) polymerase (PARP)	Various heterocyclic inhibitors	Oncology	[7]
Other Enzymes	Soluble epoxide hydrolase (sEH)	Inflammation, Pain	[7]

The general strategy involves using the C2-bromine as an anchor point to build out a pharmacophore that occupies the active site of the target enzyme, while the C3-acid and C4-hydroxyl groups are used to establish key hydrogen bonds or to attach solubilizing groups.

Field-Proven Experimental Protocols

The following protocols provide robust, validated methodologies for key transformations and assays relevant to the application of **2-Bromo-4-hydroxynicotinic acid**.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling an arylboronic acid to the C2 position of **2-Bromo-4-hydroxynicotinic acid**. The choice of palladium catalyst and ligand is crucial when working with electron-deficient pyridine rings, which can sometimes inhibit catalysis.[\[6\]](#)

Objective: To synthesize a 2-aryl-4-hydroxynicotinic acid derivative.

Materials:

- **2-Bromo-4-hydroxynicotinic acid** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (3 mol%)
- Potassium Carbonate (K₂CO₃) (2.0 equiv)

- Anhydrous, degassed 1,4-dioxane
- Degassed deionized water
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

- **Reaction Setup:** To a dry Schlenk flask, add **2-Bromo-4-hydroxynicotinic acid**, the arylboronic acid, K_2CO_3 , and $Pd(dppf)Cl_2$.
- **Inert Atmosphere:** Seal the flask with a septum, and then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment.[\[6\]](#)
- **Solvent Addition:** Add degassed 1,4-dioxane and water (typically in a 4:1 or 5:1 ratio) via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the starting bromide.[\[6\]](#)
- **Reaction:** Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
- **Work-up:**
 - Cool the reaction to room temperature.
 - Dilute the mixture with ethyl acetate and water.
 - Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4).[\[5\]](#)
 - Filter and concentrate the solvent under reduced pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-aryl-4-hydroxynicotinic acid.
- Characterization: Confirm the structure of the final product using ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Causality Note: The use of a phosphine-based ligand like dppf is critical. The ligand stabilizes the palladium catalyst, prevents its deactivation by the pyridine nitrogen, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.^[5] The base (K_2CO_3) is essential for activating the boronic acid in the transmetalation step.

Protocol: Kinase Inhibition Assay (General)

This protocol provides a framework for evaluating the inhibitory activity of synthesized derivatives against a target kinase, a common application for this scaffold.

Objective: To determine the IC_{50} value of a test compound against a specific protein kinase.

Materials:

- Test compound (derivative of **2-Bromo-4-hydroxynicotinic acid**) dissolved in DMSO.
- Target kinase enzyme.
- Kinase substrate (e.g., a specific peptide).
- ATP (Adenosine triphosphate).
- Assay buffer (e.g., Tris-HCl with MgCl_2 , DTT).
- Detection reagent (e.g., ADP-GloTM, Kinase-Glo[®]).
- 384-well microplate.

Procedure:

- Compound Plating: Create a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into a 384-well plate using an acoustic dispenser.

- **Enzyme Addition:** Add the kinase enzyme, diluted in assay buffer, to all wells.
- **Incubation:** Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
- **Reaction Initiation:** Add a solution containing the kinase substrate and ATP to all wells to start the enzymatic reaction.
- **Reaction Incubation:** Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- **Detection:** Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's protocol. This typically measures the amount of ADP produced or the amount of ATP remaining.
- **Data Analysis:**
 - Read the plate on a luminometer or appropriate plate reader.
 - Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
 - Plot the percent inhibition versus the logarithm of the compound concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

2-Bromo-4-hydroxynicotinic acid is more than just another chemical intermediate; it is a strategic tool for modern medicinal chemists. Its trifunctional nature provides a robust and flexible platform for creating diverse molecular architectures with high "drug-like" potential. While its most prominent emerging role is in the synthesis of PROTACs, its value as a core scaffold for developing highly specific enzyme inhibitors should not be overlooked. As the demand for novel, highly targeted therapeutics continues to grow, the intelligent application of versatile building blocks like **2-Bromo-4-hydroxynicotinic acid** will be a critical driver of innovation and success in drug discovery pipelines.

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